5-(Methylthio)-1H-tetrazole
Overview
Description
5-(Methylthio)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a methylthio group at the 5-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-1H-tetrazole typically involves the alkylation of tetrazole with methylthio reagents. One common method includes the reaction of tetrazole with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Cycloaddition: The compound can undergo photoinduced intramolecular nitrile imine-alkene 1,3-dipolar cycloaddition to form polycyclic pyrazolines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Cycloaddition: UV light and a suitable catalyst are required for the photoinduced reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted tetrazoles.
Cycloaddition: Polycyclic pyrazolines.
Scientific Research Applications
5-(Methylthio)-1H-tetrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is investigated for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-1H-tetrazole involves its interaction with specific molecular targets. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular components. The tetrazole ring can also participate in binding interactions with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
- 5-(Methylthio)-1H-tetrazole
- 5-(Ethylthio)-1H-tetrazole
- 5-(Phenylthio)-1H-tetrazole
Comparison:
- This compound is unique due to its smaller methylthio group, which provides distinct steric and electronic properties compared to its ethylthio and phenylthio analogs. This uniqueness can influence its reactivity and binding interactions in various applications .
Properties
IUPAC Name |
5-methylsulfanyl-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c1-7-2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXNFTFKKOSPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183708 | |
Record name | 5-Methylthiotetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29515-99-9 | |
Record name | 5-Methylthio-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29515-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylthiotetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029515999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29515-99-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylthiotetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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